molecular formula C11H12N2O2 B3362542 1-Benzyl-3-(prop-2-enoyl)urea CAS No. 1000931-67-8

1-Benzyl-3-(prop-2-enoyl)urea

Cat. No.: B3362542
CAS No.: 1000931-67-8
M. Wt: 204.22 g/mol
InChI Key: NPIUYHJLQXOYFZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(prop-2-enoyl)urea, also known as N-acryloyl-N’-benzylurea, is a compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a urea moiety, and an acryloyl group. It is primarily used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(prop-2-enoyl)urea typically involves the reaction of benzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzylamine+Acryloyl chlorideThis compound\text{Benzylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} Benzylamine+Acryloyl chloride→this compound

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results .

Chemical Reactions Analysis

1-Benzyl-3-(prop-2-enoyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-3-(prop-2-enoyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its reactivity with biological molecules makes it a useful tool in molecular biology.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate for certain diseases.

    Industry: In industrial applications, it is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(prop-2-enoyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The acryloyl group is particularly reactive and can participate in Michael addition reactions with thiol groups on cysteine residues, affecting the function of the target proteins .

Comparison with Similar Compounds

1-Benzyl-3-(prop-2-enoyl)urea can be compared with other similar compounds such as:

    N-Benzylurea: Lacks the acryloyl group, making it less reactive in certain chemical reactions.

    N-Acryloylurea: Lacks the benzyl group, which affects its overall reactivity and applications.

    N-Benzyl-N’-acryloylthiourea: Contains a sulfur atom in place of the oxygen in the urea moiety, leading to different chemical properties and reactivity.

The presence of both the benzyl and acryloyl groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

N-(benzylcarbamoyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIUYHJLQXOYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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